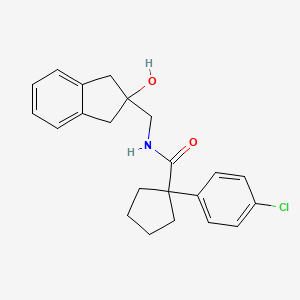

1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2/c23-19-9-7-18(8-10-19)22(11-3-4-12-22)20(25)24-15-21(26)13-16-5-1-2-6-17(16)14-21/h1-2,5-10,26H,3-4,11-15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOHUKFAAAJOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC4=CC=CC=C4C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopentanecarboxamide structure. One common approach is to react cyclopentanone with chloroacetic acid to form cyclopentanecarboxylic acid, which is then converted to its amide derivative. The chlorophenyl group can be introduced through a nucleophilic substitution reaction, while the indenyl group can be synthesized through a series of reactions involving indene and hydroxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indenyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Oxidation of the indenyl group can lead to the formation of indenone derivatives.

Reduction: Reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential use in drug discovery and development.

Medicine: The compound may have therapeutic potential, and research is ongoing to explore its effects on various biological targets.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, while the indenyl group can modulate biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Detailed Comparative Analysis

Position of Hydroxyl Group on Indenyl Moiety

The target compound’s hydroxyl group at the 2-position of the indenyl ring (vs. 1-position in the analogue from ) may confer distinct hydrogen-bonding interactions with biological targets. The 2-hydroxy configuration likely optimizes spatial alignment for binding, whereas the 1-hydroxy isomer could introduce steric clashes or suboptimal orientation .

Substituent Heterogeneity

- However, the higher molecular weight (396.9 vs. 369.9) may reduce membrane permeability .

- Thieno-pyrazol Derivative (): The sulfur-containing heterocycle and 4-methoxyphenyl group could improve metabolic stability but may increase susceptibility to oxidative metabolism.

Core Ring Modifications

- Cyclobutane vs. Cyclopentane (): The cyclobutane core in 1-(3-chlorophenyl)cyclobutanemethanamine reduces ring strain compared to cyclopentane but offers less conformational flexibility.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to the 3-chlorophenyl analogue, favoring CNS penetration.

- Solubility : Hydroxyl groups (target compound and ) enhance aqueous solubility relative to the methoxy-substituted analogue ().

- Metabolic Stability: The benzo-triazinone () and thieno-pyrazol () derivatives may undergo cytochrome P450-mediated metabolism due to heteroatom-rich structures.

Biological Activity

1-(4-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 339.80 g/mol

- SMILES Notation :

CC(C(=O)N(C)C(C1=CC=CC=C1)C(=O)N(C)C(C2=CC=CC=C2)C(=O)N(C)C(C3=CC=CC=C3))

The primary mechanism of action for this compound involves antagonism of the transient receptor potential ankyrin 1 (TRPA1). This receptor plays a significant role in nociception and inflammatory pain pathways. By inhibiting TRPA1, the compound may reduce pain sensations associated with various dermatological conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent TRPA1 antagonism. A high-throughput screening identified it as a selective antagonist, with structure–activity relationship studies revealing that modifications to the cyclopentanecarboxamide moiety enhance its potency.

In Vivo Studies

In vivo efficacy was evaluated using a topical cinnamaldehyde flare study, which serves as a model for assessing TRPA1 activity in skin inflammation. The results indicated that the compound significantly reduced flare responses compared to controls, suggesting its potential utility in treating conditions like atopic dermatitis.

Pharmacokinetics

Pharmacokinetic studies have shown favorable absorption characteristics for the compound when administered topically. Skin flux data indicate that it penetrates effectively into dermal layers, which is crucial for achieving therapeutic concentrations at the site of action.

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound in clinical settings:

- Atopic Dermatitis : Patients treated with formulations containing this compound exhibited reduced symptoms and improved quality of life.

- Chronic Pain Management : Its application in chronic pain management has shown promise, particularly in patients with neuropathic pain where TRPA1 is implicated.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.